tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate
Overview
Description
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate: is a chemical compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.69 g/mol It is a derivative of pyridine, featuring a tert-butyl carbamate group and a chloroformyl substituent on the pyridine ring
Scientific Research Applications
Chemistry: tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may serve as a precursor for the development of pharmaceuticals targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals .
Safety and Hazards
“tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mechanism of Action
Target of Action
It is known that boc-protected amines are commonly used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes in the body.
Mode of Action
The compound contains a BOC-protected amino group . BOC, or tert-butoxycarbonyl, is a protecting group used in organic synthesis. It is used to protect amino groups, which are particularly reactive. The BOC group can be removed under acidic conditions, revealing the amino group . This suggests that the compound may interact with its targets by binding to them through its amino group once the BOC group has been removed.
Pharmacokinetics
The pharmacokinetic properties of the compound include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also reported to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism . Its lipophilicity, as indicated by various Log P values, suggests it has good membrane permeability .
Action Environment
Environmental factors such as pH could influence the compound’s action, efficacy, and stability. For instance, the removal of the BOC group occurs under acidic conditions . Therefore, the compound’s activity could be influenced by the pH of its environment. Other factors, such as temperature and the presence of other substances, could also potentially affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate typically involves the reaction of 2-chloro-3-formylpyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Reduction Reactions: Reducing agents (e.g., sodium borohydride), solvent (e.g., ethanol), room temperature.
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water), elevated temperature.
Major Products Formed:
Substitution Reactions: Products with nucleophiles replacing the chloro group.
Reduction Reactions: Alcohol derivatives of the compound.
Oxidation Reactions: Carboxylic acid derivatives of the compound.
Comparison with Similar Compounds
- tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate
- tert-Butyl (3-formylpyridin-4-yl)carbamate
- tert-Butyl (4-formylpyridin-3-yl)carbamate
Comparison: tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate is unique due to the specific positioning of the chloro and formyl groups on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
tert-butyl N-(2-chloro-3-formylpyridin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHFPXDHWTUUCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681005 | |
Record name | tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893423-62-6 | |
Record name | tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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